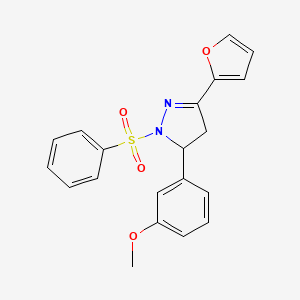
3-(furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a methoxyphenyl group, and a phenylsulfonyl moiety. Its molecular formula is C18H18N2O4S with a molecular weight of approximately 358.41 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, related pyrazole compounds have shown significant antiproliferative effects against various cancer cell lines.
- Case Study : A derivative similar to this compound demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory activity comparable to established anticancer agents like erlotinib .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MCF-7 | 0.08 |
| Related Pyrazole Derivative | MCF-7 | 0.07 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Research Findings : A study reported that certain pyrazole derivatives exhibited up to 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 μM, suggesting their potential for treating inflammatory conditions .
| Compound | Cytokine Inhibition (%) | Concentration (μM) |
|---|---|---|
| Pyrazole Derivative A | TNF-α: 76% | 10 |
| Pyrazole Derivative B | IL-6: 93% | 10 |
Antimicrobial Activity
Additionally, pyrazole compounds have shown promising antimicrobial effects against various bacterial strains and fungi.
- Case Study : In vitro tests indicated that certain pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and Bacillus subtilis, with effective concentrations around 40 μg/mL .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer cell signaling pathways.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-16-8-5-7-15(13-16)19-14-18(20-11-6-12-26-20)21-22(19)27(23,24)17-9-3-2-4-10-17/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQWKPSMJIPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














